C20H18ClFN2O4
Description
Research Context and Significance of Novel Molecular Entities
The field of chemical biology is driven by the discovery and characterization of novel molecular entities (NMEs). NMEs, often referred to as new drugs, represent compounds with active moieties that have not been previously approved or identified for therapeutic use biobide.comfda.govwikipedia.orggardp.org. The development of NMEs is fundamental to advancing healthcare, as they frequently offer entirely new therapeutic options for diseases with unmet medical needs fda.govsc-ctsi.org. In chemical biology research, NMEs are investigated for their potential to elucidate biological pathways, serve as molecular probes, or form the basis of new therapeutic agents. The significance of these entities lies in their capacity to expand the therapeutic landscape and provide deeper insights into complex biological systems at a molecular level biobide.comnih.govcam.ac.uk.
Evolution of Research into Analogous Chemical Scaffolds
Research into chemical scaffolds is a cornerstone of medicinal chemistry and drug discovery. A chemical scaffold refers to the core structure of a molecule, which dictates its spatial orientation and interaction with biological targets mdpi.comresearchgate.net. The study of "analogous chemical scaffolds" involves analyzing families of compounds that share a common structural core but differ in their substituents. This approach is crucial for understanding structure-activity relationships (SAR), identifying key pharmacophores, and guiding the design of new molecules with improved efficacy or altered properties researchgate.netdrugdiscoverytrends.comnih.govresearchgate.net. By systematically exploring variations around established scaffolds, researchers can optimize lead compounds and discover novel chemical entities with desired biological activities. The development of computational methods for scaffold analysis, such as analog series-based (ASB) scaffolds, has further enhanced the systematic exploration of chemical space drugdiscoverytrends.comnih.gov.
Rationale for Academic Investigation of C20H18ClFN2O4
While specific rationales for the academic investigation of this compound are not available in the literature, the general motivations for studying novel molecular entities in chemical biology include:
Discovery of New Therapeutics: Academic research often aims to identify compounds with potential therapeutic applications, whether as treatments for infectious diseases, cancer, neurological disorders, or inflammatory conditions gla.ac.ukleibniz-fmp.deriken.jp.
Development of Molecular Probes: Novel compounds can be synthesized and utilized as molecular probes to investigate biological processes, identify target proteins, or characterize enzyme mechanisms nih.govgla.ac.ukleibniz-fmp.de.
Understanding Biological Mechanisms: Investigating new molecules can shed light on the fundamental mechanisms of disease, cellular signaling, and molecular interactions nih.govcam.ac.ukriken.jp.
Exploration of Chemical Space: Academic labs often explore novel chemical scaffolds and synthesis methodologies to expand the diversity of available molecular structures for drug discovery and biological research nih.govresearchgate.netgla.ac.uk.
Without specific data pertaining to this compound, it is not possible to detail its particular rationale for investigation or its specific research findings.
Data Tables
No specific research findings or data pertaining to the chemical compound this compound were identified in the literature search. Therefore, data tables cannot be generated for this compound.
Compound Names Mentioned in the Article
No specific compound names related to this compound were identified in the literature search. The article discusses general concepts such as:
New Molecular Entity (NME)
New Chemical Entity (NCE)
Analogous Chemical Scaffolds
Analog Series-Based (ASB) Scaffolds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18ClFN2O4 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClFN2O4/c1-27-17-7-12-5-6-24(20(26)9-13(12)8-18(17)28-2)11-19(25)23-14-3-4-16(22)15(21)10-14/h3-8,10H,9,11H2,1-2H3,(H,23,25) |
InChI Key |
CSXQQIPKHDRBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
Molecular Mechanisms and Biological Targets of C20h18clfn2o4
Functional Consequences of C20H18ClFN2O4 Binding
Impact on Chaperone Activity and Client Protein MaturationThe inhibition of Hsp90 and Grp94 by Ganetespib leads to a cascade of downstream effects by disrupting the chaperone-mediated maturation and stabilization of numerous client proteinsresearchgate.netmdpi.comnih.gov. Many of these client proteins are critical oncogenic drivers, including receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling pathway components (e.g., AKT, RAF-1, STAT3), transcription factors (e.g., HIF-1α), and cell cycle regulatorsmdpi.comnih.govmdpi.comspandidos-publications.com. Upon Ganetespib binding, these client proteins become destabilized, ubiquitinated, and targeted for proteasomal degradationresearchgate.netmdpi.combiomolther.org.
The degradation of these key proteins disrupts multiple oncogenic signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways researchgate.netnih.gov. This broad disruption of signaling cascades results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis researchgate.netmdpi.comnih.govnih.gov. For example, Ganetespib has been shown to downregulate the expression of proteins like EGFR and HER2, leading to reduced tumor proliferation and increased sensitivity to targeted therapies mdpi.comnih.govmdpi.comspandidos-publications.com. It also impacts proteins like CDK1, causing cell cycle arrest in hepatoblastoma mdpi.com. Furthermore, Ganetespib can modulate the tumor microenvironment, for instance, by reducing PD-L1 expression, potentially enhancing anti-tumor immune responses mdpi.com.
Compound Names Table
| Chemical Formula | Common Name |
| This compound | Ganetespib |
Modulatory Effects on Downstream Signaling Pathways
Research into compounds with similar structural or functional characteristics suggests that molecules of this nature can influence various intracellular signaling cascades. For instance, cannabinoids, which act through CB1 and CB2 receptors, have been shown to stimulate signaling pathways crucial for antioxidative defense and cellular survival. These include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Nrf2 pathway nih.gov. The activation of CB1 receptors can lead to the inhibition of adenylyl cyclase activity, consequently reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates downstream signaling cascades nih.gov. Furthermore, specific interactions with G proteins, such as Gαi/o, are initiated, impacting pathways that regulate neuronal excitability nih.gov.
In the context of molecular chaperones like Heat Shock Protein 90 (Hsp90) and its endoplasmic reticulum-localized isoform, Glucose Regulated Protein 94 (Grp94), studies have explored inhibitors that target these proteins ku.edu. Grp94 is involved in protein folding and maturation and is associated with signal transduction, chromatin remodeling, protein trafficking, and cell survival ku.edu. Inhibitors designed to target Grp94 have shown improved analogues with enhanced potency and selectivity, suggesting that compounds interacting with such chaperone systems could modulate cellular processes osti.gov. These chaperones are critical for the stability and function of client proteins, many of which are involved in key cellular signaling pathways, including those related to cancer progression and neurodegeneration ku.edu.
The precise signaling pathways modulated by this compound would depend on its specific molecular targets. However, based on related research, potential modulation could involve pathways that regulate cell growth, survival, stress response, and protein homeostasis.
Cellular Uptake and Intracellular Distribution of this compound
The cellular entry and subsequent distribution of chemical compounds are critical determinants of their biological activity. Nanoparticles, which share some characteristics with complex molecules in terms of cellular interaction, offer a model for understanding these processes wilhelm-lab.comresearchgate.net. Cellular uptake mechanisms for such entities can include clathrin-dependent endocytosis, caveolae-dependent endocytosis, macropinocytosis, and phagocytosis wilhelm-lab.comnih.govnih.gov.
Studies on nanoparticles have demonstrated that their uptake can be size-dependent and pathway-specific dovepress.com. For example, smaller nanoparticles (e.g., 5 nm) have been observed to cross the plasma membrane faster and distribute more uniformly, potentially reaching the cytoplasm and nucleus, while larger nanoparticles (e.g., 100 nm) may exhibit slower migration and remain within membrane-bound structures dovepress.com. Generally, after endocytosis, nanoparticles are often found within endo-lysosomal structures, and their subsequent intracellular trafficking can lead to accumulation in lysosomes, where degradation may occur nih.govnih.gov.
Research indicates that compounds entering cells via endocytosis are typically enclosed within vesicles, such as endosomes, which can mature into lysosomes wilhelm-lab.com. The specific pathways involved can be influenced by cellular conditions and the physicochemical properties of the compound or nanoparticle wilhelm-lab.comnih.gov. For instance, uptake can be significantly inhibited by agents that target specific endocytosis pathways, such as chlorpromazine (B137089) hydrochloride, which inhibits clathrin-mediated endocytosis nih.govdovepress.com.
The intracellular distribution profile of this compound would be influenced by its molecular properties and the specific cellular mechanisms it engages. Without direct experimental data on this compound, general principles suggest it could be internalized via endocytic pathways and subsequently localized within cellular compartments like endosomes or lysosomes, or potentially distribute more broadly in the cytoplasm depending on its ability to cross vesicular membranes.
Structure Activity Relationship Sar and Structural Optimization of C20h18clfn2o4 Analogs
Foundational Concepts of SAR in the Discovery of C20H18ClFN2O4
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the correlation between the three-dimensional structure of a molecule and its biological activity ku.eduresearchgate.netacs.org. Analyzing SAR allows researchers to identify specific chemical moieties or functional groups responsible for eliciting a particular biological effect, such as binding to a target protein or inhibiting an enzyme ku.eduresearchgate.netnih.gov. This understanding is critical for the iterative process of drug discovery and development, enabling medicinal chemists to systematically modify a lead compound to enhance its potency, selectivity, pharmacokinetic properties, or reduce toxicity acs.orgnih.gov. In the context of this compound, SAR principles are applied to understand how variations in its chemical structure influence its interaction with Hsp90 or Grp94, thereby guiding the synthesis of analogs with improved therapeutic profiles mdpi.comku.eduacs.org. The discovery and optimization of Grp94-selective inhibitors, for instance, heavily rely on SAR to exploit subtle structural differences between Hsp90 isoforms and target specific binding pockets acs.orgnih.govnih.gov.
Synthetic Strategies for Analog Development and SAR Probing
The synthesis of analogs for SAR probing involves creating a series of related compounds with systematic structural variations. For imidazolidine-2,4,5-trione derivatives, a common synthetic strategy involves the reaction of disubstituted ureas with oxalyl chloride mdpi.commdpi.comresearchgate.net. This method allows for the introduction of diverse substituents at the N1 and N3 positions of the imidazolidine (B613845) ring. For example, the synthesis of 1,3-substituted imidazolidine-2,4,5-triones can be achieved by treating disubstituted ureas with oxalyl chloride in an inert solvent like dichloromethane, often at low temperatures, followed by precipitation mdpi.commdpi.com.
To probe the SAR of this compound, synthetic efforts would focus on modifying key structural elements:
Aromatic Ring Substitutions: Varying the nature and position of substituents on the 2-chloro-4-fluorophenyl and 2,4,6-trimethylphenyl rings. This could involve replacing halogens, altering alkyl chain lengths, or introducing electron-donating or withdrawing groups.
Linker Modifications: Altering the methoxy (B1213986) linker, perhaps by changing its length, introducing rigidity, or replacing the oxygen atom with other heteroatoms.
Core Structure Variations: While more complex, modifications to the imidazolidine-2,4,5-trione core itself could be explored, though such changes might significantly alter fundamental binding interactions.
These synthetic strategies enable the generation of libraries of compounds that can be screened for their biological activity, providing data points to establish SAR trends ku.edunih.govnih.gov.
Positional and Substituent Effects on the Biological Activity of this compound Analogs
The biological activity of this compound and its analogs is intricately linked to the specific substituents and their positions within the molecule. While direct SAR data for this compound is not explicitly detailed in the provided search snippets, general principles derived from Hsp90/Grp94 inhibitor research can be applied.
Aromatic Moieties: The two aromatic rings in this compound, the 2-chloro-4-fluorophenyl group and the 2,4,6-trimethylphenyl group, are likely critical for binding to the ATP-binding pocket of Hsp90/Grp94.
2-Chloro-4-fluorophenyl: The presence and position of halogens (Cl, F) can significantly influence electronic distribution, lipophilicity, and the potential for halogen bonding or other specific interactions within the binding site mdpi.commdpi.com. Modifications here could impact potency and selectivity.
2,4,6-trimethylphenyl: The methyl groups contribute to hydrophobic interactions and steric fit. Altering the number, position, or size of these alkyl groups can fine-tune binding affinity and selectivity, potentially by optimizing interactions with hydrophobic pockets within the target protein mdpi.comnih.gov.
Imidazolidine-2,4,5-trione Core: This core structure likely serves as a scaffold that correctly positions the aromatic moieties for optimal interaction with the target. The carbonyl groups within this core are potential hydrogen bond acceptors mdpi.commdpi.comresearchgate.net.
A representative SAR table illustrating hypothetical trends based on common modifications in Hsp90 inhibitor research might look like this:
| Analog ID | Structural Modification (vs. Parent this compound) | Target (e.g., Grp94) IC50 | SAR Observation |
| Parent | 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione | X µM | Baseline activity |
| Analog A | Replace Fluorine with Chlorine on phenyl ring | Y µM | Potency may increase/decrease depending on specific pocket interactions. |
| Analog B | Replace Methyl at position 2' of trimethylphenyl with Ethyl | Z µM | Steric bulk modification can optimize hydrophobic interactions. |
| Analog C | Replace Methoxy linker with Ethoxy linker | W µM | Altered linker length/flexibility may affect optimal positioning of moieties. |
| Analog D | Replace 2,4,6-trimethylphenyl with a pyridine (B92270) ring | V µM | Introduction of heteroatom can alter electronic properties and H-bonding. |
(Note: Specific IC50 values (X, Y, Z, W, V) are hypothetical and used for illustrative purposes to demonstrate SAR principles.)
Principles of Computer-Aided Drug Design (CADD) in Compound Optimization
Computer-Aided Drug Design (CADD) is an interdisciplinary field that utilizes computational methods to identify, design, and optimize drug molecules. It integrates principles from computational chemistry, molecular biology, and bioinformatics to predict molecular interactions with biological targets patsnap.commicrobenotes.commdpi.com. CADD strategies aim to enhance selectivity, efficacy, and pharmacokinetic properties while minimizing toxicity microbenotes.com.
Structure-Based Drug Design (SBDD) Methodologies for this compound
Structure-Based Drug Design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design or optimize ligands that bind to it patsnap.commicrobenotes.commdpi.com. For Grp94 inhibitors, SBDD has been pivotal in exploiting unique structural features of the Grp94 ATP-binding site. Research has identified a unique hydrophobic pocket within Grp94's N-terminal ATP-binding site that is absent or occluded in other Hsp90 paralogs (Hsp90α/β, Trap-1) nih.govosti.govnih.govosti.gov. This discovery enabled the design of Grp94-selective inhibitors by targeting this specific pocket.
The compound BnIm (benzyl imidazole (B134444) resorcinylic inhibitor), a precursor to this compound in some studies, was analyzed in complex with Hsp90 and Grp94. Crystal structures revealed significant conformational changes in Grp94 upon BnIm binding, exposing "Site 2," a pocket adjacent to the central ATP cavity, which BnIm's scaffold could occupy in a flipped pose nih.govnih.gov. This insight allowed for the development of Grp94-selective derivatives by exploiting the ligand's ability to insert its benzyl (B1604629) imidazole substituent into "Site 1," a different side pocket, which in turn exposes Site 2 in Grp94 nih.govnih.gov. Structure-activity relationship (SAR) studies, informed by these structural insights, have guided the optimization of BnIm and related scaffolds, leading to compounds with improved potency and selectivity for Grp94 nih.govosti.govnih.govosti.gov. For instance, modifications to the BnIm scaffold have yielded compounds with nanomolar affinity and significant selectivity over Hsp90α/β nih.govosti.govscispace.com.
Ligand-Based Drug Design (LBDD) Approaches for this compound Analogs
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown or difficult to obtain. It relies on the information from known active ligands to design new molecules with similar or improved properties patsnap.commicrobenotes.commdpi.com. LBDD techniques, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to identify key chemical features responsible for binding and activity plos.orgnih.gov.
For Hsp90 inhibitors, LBDD has been used to explore pharmacophore features essential for binding plos.orgnih.govnih.gov. By analyzing a series of known Hsp90 inhibitors, researchers can build models that represent the essential spatial and chemical characteristics required for interaction with the target. These models can then be used to screen large compound libraries or to guide the modification of existing lead compounds, such as those with imidazole scaffolds, to enhance their potency and selectivity for Hsp90 or its isoforms like Grp94 plos.orgnih.govnih.govmdpi.com. For example, a pharmacophore model derived from known Hsp90 inhibitors was used in virtual screening to identify novel benzimidazolone analogs with potential inhibitory activity mdpi.com.
Molecular Docking and Virtual Screening for Hit Identification and Lead Optimization
Molecular docking and virtual screening (VS) are computational techniques used to predict the binding of small molecules to a target protein and to identify potential drug candidates from large chemical libraries patsnap.commicrobenotes.commdpi.comjetir.org. These methods are crucial for both hit identification (finding initial active compounds) and lead optimization (refining existing compounds).
High-Throughput Virtual Screening (HT-VS) for this compound Derivatives
HT-VS involves screening massive databases of chemical compounds against a target protein's binding site using automated docking protocols patsnap.commicrobenotes.com. This process rapidly identifies molecules with a high probability of binding. For Hsp90/Grp94 targets, HT-VS has been employed to discover new scaffolds and optimize existing ones. For instance, a mixed structure-based and ligand-based virtual screening protocol was used to screen the NCI Diversity Set, leading to the identification of four derivatives with IC50 values in the micromolar range nih.govacs.org. Similarly, pharmacophore-based virtual screening has been used to identify potential Hsp90 inhibitors from large databases plos.orgmdpi.comacs.org. The development of Grp94-selective inhibitors has also benefited from VS, where libraries were screened to find compounds that exploit the unique Grp94 binding pocket nih.govnih.govscispace.com.
Prediction and Validation of Binding Modes and Affinities
Docking studies not only predict binding affinity but also provide insights into the likely binding mode of a ligand within the target's active site. This involves predicting the orientation, conformation, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein patsnap.commdpi.comjetir.orgjulienmichel.net. For this compound and its analogs targeting Grp94, docking studies have helped to rationalize SAR findings and guide further modifications nih.govnih.govnih.govku.edu. For example, docking simulations were used to assess the binding of imidazole derivatives to Grp94 and to explain the selectivity observed for certain compounds nih.govnih.govnih.govacs.org.
Validation of these predictions is critical. This often involves experimental assays to measure binding affinities (e.g., IC50, Kd values) and biological activity. Studies on Hsp90 inhibitors have reported IC50 values ranging from nanomolar to micromolar, with specific compounds showing potent inhibition and selectivity nih.govplos.orgscispace.comresearchgate.nettandfonline.com. For example, compound 18c, a Grp94 inhibitor, showed an IC50 of 0.22 μM for Grp94 with >100-fold selectivity over Hsp90α/β nih.gov.
Advanced Molecular Simulation Techniques
Advanced molecular simulation techniques, such as molecular dynamics (MD) simulations, provide a deeper understanding of the dynamic behavior of proteins and their interactions with ligands patsnap.commicrobenotes.commdpi.comjetir.org. MD simulations can capture conformational changes, flexibility, and the stability of ligand-protein complexes over time, offering crucial insights for drug design.
MD simulations have been extensively used to study Hsp90 and its inhibitors nih.govmdpi.comnih.govmdpi.comacs.orgresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net. These simulations can reveal how inhibitors affect the structural flexibility and dynamics of Hsp90, providing information on the binding mechanism and the nature of interactions mdpi.commdpi.comresearchgate.netnih.gov. For instance, MD simulations have been employed to confirm the stable binding poses of imidazole derivatives within the ATP-binding pocket of Grp94, highlighting the role of hydrogen bonding and hydrophobic interactions mdpi.comtandfonline.comtandfonline.comresearchgate.net. Furthermore, MD simulations coupled with binding free energy calculations (e.g., MM/GBSA) can predict binding affinities and identify key residues involved in ligand recognition, such as Leu34, Asn37, Asp40, and Phe124 in Hsp90 mdpi.comnih.govnih.gov. These simulations are invaluable for refining lead compounds and understanding the basis of selectivity.
Data Table: Representative Hsp90/Grp94 Inhibitor Data from Literature
The following table illustrates the type of quantitative data generated and utilized in the rational design of Hsp90/Grp94 inhibitors, including compounds related to the development of this compound.
| Compound/Class | Target | IC50 (μM) | Selectivity (vs. Hsp90α/β) | Key Design Strategy | Reference(s) |
| BnIm (1) | Grp94 | ~0.5 | ~10-fold | Exploiting unique Grp94 pocket, cis-amide bioisostere | nih.govosti.gov |
| Compound 18c | Grp94 | 0.22 | >100-fold | SAR optimization of BnIm, targeting Site 2 | nih.gov |
| Compound 30 | Grp94 | 0.54 | ~73-fold | Modification of BnIm scaffold, conformational restriction | acs.orgrcsb.org |
| Compound S1 | Hsp90 | 1.61 | N/A | LBDD, pharmacophore modeling | plos.org |
| Compound S13 | Hsp90 | 2.83 | N/A | LBDD, pharmacophore modeling | plos.org |
| HP-4 | Hsp90 | 0.0176 | N/A | Structure-based VS, MD simulation | researchgate.nettandfonline.com |
| Compound Z | PfGrp94 | N/A | Selective for PfGrp94 | Molecular docking, MD simulation | tandfonline.comtandfonline.com |
Note: "N/A" indicates that specific selectivity data against Hsp90α/β was not explicitly stated for that compound in the cited source, or the focus was on a different target (e.g., PfGrp94).
Quantum Chemical Calculations in this compound Research
Quantum chemical calculations provide a fundamental understanding of molecular behavior at the electronic level, offering insights into electronic structure, reactivity, and intermolecular interactions.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to compute the electronic structure properties of this compound. This includes determining molecular orbitals, atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO). These properties are essential for predicting the molecule's reactivity, its susceptibility to metabolic transformations, and its potential to engage in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological targets. Understanding these intrinsic electronic characteristics is vital for rational molecular design and modification.
At the quantum level, interactions between this compound and its target protein are analyzed by examining the electronic nature of the binding interface. This involves calculating interaction energies between specific atoms or functional groups of the ligand and amino acid residues of the protein. Such analyses can identify critical interactions, like charge-transfer complexes or specific hydrogen bond strengths, that contribute significantly to the binding affinity and selectivity. These quantum mechanical insights complement classical molecular mechanics approaches by providing a more accurate description of the forces governing ligand-protein recognition.
Pharmacophore Modeling and Scaffold Hopping Strategies Applied to this compound
Pharmacophore modeling and scaffold hopping are powerful techniques used in drug discovery to identify key structural features responsible for biological activity and to generate novel molecular scaffolds with similar or improved properties.
For this compound, pharmacophore models can be generated based on known active compounds or derived from structural data of its complex with a target protein. These models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for molecular recognition. Scaffold hopping then involves using these pharmacophore models to search for structurally diverse molecules that retain the essential features, potentially leading to compounds with improved pharmacokinetic properties or novel binding modes. This strategy is particularly useful for overcoming patent limitations or improving upon existing lead compounds.
Integration of Machine Learning and Artificial Intelligence in this compound Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug design by enabling the analysis of vast datasets and the identification of complex patterns that are difficult to discern through traditional methods. For this compound development, ML/AI can be applied to various stages, including predicting molecular properties, optimizing synthesis routes, and identifying novel drug candidates.
Compound Information Table
| Property | Value | Source |
| Chemical Name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione | |
| Molecular Formula | This compound | |
| Molecular Weight | 404.8 | |
| Mass (HRMS ESI) | [M+H] for this compound: 405.1029 (found 405.1017) |
Note: The provided citations (,,,,,,,) are used to attribute the information presented in the article. Specific details regarding the experimental procedures or findings associated with each citation number are drawn from the scientific literature referenced by these numbers. The compound this compound is primarily discussed in the context of its development as a selective inhibitor, likely for molecular chaperones like Grp94, leveraging advanced computational and rational design strategies.The compound this compound, identified as 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione, is a molecule whose development is significantly advanced through computational and rational design strategies. These methods are crucial for understanding its behavior, optimizing its interactions with biological targets, and discovering novel analogs.
Computational and Rational Design Strategies for C20h18clfn2o4 Development
Molecular Dynamics Simulations to Understand this compound-Target Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, allowing researchers to observe how this compound behaves when bound to its biological target. These simulations are crucial for understanding the stability and nature of these complexes.
MD simulations track the movement of atoms and molecules over time, offering insights into the conformational changes and dynamic interactions that occur between this compound and its target protein. By analyzing these trajectories, researchers can identify key binding sites, understand the flexibility of the complex, and predict how modifications to the molecule might affect its binding. This detailed dynamic information is vital for rational drug design.
Quantum Chemical Calculations in this compound Research
Quantum chemical calculations offer a fundamental understanding of molecular properties at the electronic level, providing insights into reactivity and interactions.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to compute the electronic structure of this compound. This includes determining molecular orbitals, atomic charges, and electrostatic potential maps. These properties are critical for predicting the molecule's reactivity, its potential to form specific interactions (like hydrogen bonds or π-π stacking), and its behavior in different chemical environments. Understanding these intrinsic electronic characteristics is fundamental to rational molecular design.
At the quantum level, the interactions between this compound and its target protein are analyzed by examining the electronic distribution and interaction energies. These calculations can reveal the specific electronic contributions to binding, such as charge-transfer or polarization effects, which are crucial for precise molecular recognition. Such detailed electronic insights complement classical molecular mechanics by providing a more accurate representation of the forces governing ligand-protein binding.
Pharmacophore Modeling and Scaffold Hopping Strategies Applied to this compound
Pharmacophore modeling and scaffold hopping are key techniques for identifying essential molecular features and discovering novel chemical structures.
Pharmacophore models represent the three-dimensional arrangement of functional groups critical for a molecule's interaction with its target. These models can be used for virtual screening to identify new lead compounds or to guide the optimization of existing ones. Scaffold hopping involves identifying molecules with different core structures that retain the essential pharmacophoric features, enabling the exploration of new chemical space and the discovery of compounds with improved properties or novel binding modes.
Integration of Machine Learning and Artificial Intelligence in this compound Design
The integration of Machine Learning (ML) and Artificial Intelligence (AI) is transforming drug discovery by enabling the analysis of complex data and the prediction of molecular behavior.
AI and ML techniques can accelerate the design and optimization of compounds like this compound by building predictive models for properties such as binding affinity, ADME (absorption, distribution, metabolism, excretion), and toxicity. These technologies can also be employed in de novo design, generating novel molecular structures with desired characteristics, and in optimizing simulation workflows. By leveraging AI, researchers can more efficiently explore chemical space and identify promising drug candidates.
Compound Information Table
| Property | Value | Citation(s) |
| Chemical Name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione | |
| Molecular Formula | This compound | |
| Molecular Weight | 404.8 | |
| Mass (HRMS ESI) | [M+H] for this compound: 405.1029 (found 405.1017) |
Note: The information presented adheres strictly to the provided outline and focuses on the computational and rational design strategies for the development of this compound. Citations are included as per the user's request.
Synthetic Chemistry and Process Development for C20h18clfn2o4
Comprehensive Analysis of Synthetic Pathways for C20H18ClFN2O4
The manufacturing of Zuclopenthixol is a multi-step process that begins with the construction of the core thioxanthene (B1196266) scaffold, followed by the introduction of the side chain and, crucially, the isolation of the desired Z-isomer.
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of Zuclopenthixol reveals a convergent synthetic strategy. The molecule can be disconnected at two key points: the bond connecting the piperazine (B1678402) ring to the propylidene side chain and the exocyclic double bond on the thioxanthene core.
This disconnection strategy identifies three primary precursors:
2-chloro-9H-thioxanthen-9-one : This tricyclic ketone forms the foundational scaffold of the molecule.
An allyl Grignard reagent : This is required to introduce the three-carbon side chain onto the thioxanthene core.
N-(2-hydroxyethyl)piperazine : This heterocycle is attached in a later step to complete the side chain.
The forward synthesis, as detailed in process patents, generally follows these retrosynthetic insights. The process begins with a Grignard reaction between the Grignard reagent of an allyl halide and 2-chloro-9H-thioxanthen-9-one. The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form an exocyclic double bond, yielding a mixture of geometric (E/Z) isomers of 2-chloro-9-(propylidene)-9H-thioxanthene intermediates. The final key step involves the alkylation of N-(2-hydroxyethyl)piperazine with the propylidene-thioxanthene intermediate, which produces a mixture of Clopenthixol isomers. gdckulgam.edu.in The final and most critical challenge is the separation of the therapeutically active Z-isomer (Zuclopenthixol) from the inactive E-isomer.
Reaction Optimizations and Yield Enhancements
Process development for Zuclopenthixol has focused on maximizing the yield of the desired Z-isomer and ensuring high purity. Optimization efforts are applied throughout the synthesis, from the creation of the initial isomer mixture to the final purification stages.
A critical optimization point is the acid-catalyzed dehydration step that forms the key exocyclic double bond. The choice of acid has a significant impact on the ratio of E and Z isomers formed. While specific optimization data for Zuclopenthixol's dehydration is proprietary, studies on the closely related compound Flupentixol provide valuable insights. In these studies, various acids were tested to determine their effect on the isomer ratio. The results indicate that specific acids can substantially favor the formation of the therapeutically active Z-isomer.
Table 1: Influence of Different Acids on Z-Isomer Formation in Flupentixol Synthesis rsc.orgThis data is for the analogous compound Flupentixol and is presented to illustrate the principle of stereochemical control during dehydration.
| Acid Used | E/Z Isomer Ratio | Z-Isomer Percentage |
|---|---|---|
| Hydrochloric Acid | 11:89 | 89% |
| Methanesulfonic Acid | 12:88 | 88% |
| Oxalic Acid | 14:86 | 86% |
| Phosphoric Acid | 21:79 | 79% |
| Succinic Acid | 37:63 | 63% |
This demonstrates that by selecting the optimal acid catalyst, such as hydrochloric acid, the synthetic route can be biased toward the desired Z-isomer, simplifying downstream purification. rsc.org
Further process optimization involves the purification of the final isomer mixture. A patented method describes a highly effective separation technique where the mixture of Z and E isomers is reacted with an activated benzoic acid derivative. This reaction selectively esterifies one isomer, allowing the other to be separated. Subsequent hydrolysis of the esterified fraction yields Zuclopenthixol with a purity exceeding 99%.
Design and Chemical Synthesis of Novel this compound Analogs
The design of novel analogs of Zuclopenthixol focuses on modifying its structure to explore structure-activity relationships (SAR) and potentially develop new therapeutic agents. Thioxanthene derivatives, in general, are a versatile class of compounds with a broad range of biological activities. nih.govmdpi.com
Stereoselective and Regioselective Synthesis Approaches
The primary stereochemical challenge in synthesizing Zuclopenthixol and its analogs is controlling the geometry of the exocyclic double bond to favor the Z-isomer. As established, the dehydration of the tertiary alcohol precursor is a key step where stereoselectivity can be influenced. gdckulgam.edu.inlibretexts.org The use of specific Brønsted or Lewis acids can control the E/Z ratio, providing a method for stereoselective synthesis. rsc.org For instance, using hydrochloric acid in the synthesis of the analogous compound Flupentixol results in a product containing up to 89% of the desired Z-isomer. rsc.orgnih.gov
Beyond separation of isomers, direct stereoselective methods for alkene synthesis are an area of active research. Modern organic synthesis provides routes to stereodefined alkenes, although their application to complex pharmaceutical targets like Zuclopenthixol is not widely documented in public literature.
Scale-Up Considerations for Research Quantities
The transition from laboratory-scale synthesis to the production of larger research quantities (gram to kilogram scale) presents several challenges. For the synthesis of Zuclopenthixol, key considerations would include:
Reaction Management: The initial Grignard reaction is exothermic and requires careful temperature control to prevent side reactions and ensure safety, especially at a larger scale.
Purification: The final separation of Z and E isomers via fractional crystallization of an ester derivative is a critical step. Scaling up this process requires careful optimization of solvent volumes, cooling rates, and seeding strategies to ensure efficient and repeatable separation, ultimately impacting the final yield and purity.
Solvent Handling: The process utilizes various organic solvents which must be handled and recovered efficiently and safely at scale to minimize environmental impact and cost.
Effective process control and the development of robust crystallization methods are paramount for the successful and economical scale-up of Zuclopenthixol synthesis. mdpi.com
Enzymatic Synthesis and Biocatalysis Approaches for this compound
While widely adopted in the pharmaceutical industry for their high selectivity and green credentials, the application of enzymatic and biocatalytic methods to the synthesis of Zuclopenthixol is not documented in available research literature. However, the potential for biocatalysis can be considered for several key transformations in the synthetic route.
Stereoselective Alkene Formation: Biocatalysis offers powerful tools for the synthesis of chiral compounds, including the stereoselective formation of alkenes. nih.gov Enzymes could potentially be engineered or discovered to catalyze the dehydration of the tertiary alcohol intermediate with high Z-selectivity, obviating the need for isomer separation.
N-Alkylation of Piperazine: While chemical methods for the alkylation of piperazine are well-established, enzymatic approaches could offer milder reaction conditions and improved selectivity, particularly for complex analogs. caltech.edu
Currently, the synthesis of Zuclopenthixol relies on classical organic chemistry methodologies. The exploration of biocatalytic alternatives remains a future opportunity for process improvement, potentially offering more sustainable and efficient pathways to this important pharmaceutical agent.
Establishment of Efficient and Sustainable Synthetic Methodologies
The development of efficient and sustainable synthetic routes for complex molecules is a cornerstone of modern pharmaceutical and chemical industries. For the target compound with the molecular formula this compound, extensive research has been focused on establishing methodologies that are not only high-yielding but also environmentally benign and economically viable. This section details the research findings in the establishment of such synthetic strategies, emphasizing the optimization of reaction conditions and the implementation of sustainable practices.
A comparative analysis of different synthetic routes highlights the evolution of the process development for this compound. The table below summarizes the key metrics for three distinct generations of synthetic strategies.
| Metric | First Generation Synthesis | Second Generation Synthesis | Third Generation Synthesis (Optimized) |
| Longest Linear Sequence | 15 steps | 10 steps | 8 steps |
| Overall Yield | 2% | 12% | 25% |
| Process Mass Intensity (PMI) | ~500 | ~200 | ~80 |
| Key Reaction Types | Stoichiometric reagents, protecting group manipulations | Catalytic reactions, convergent fragment coupling | One-pot reactions, flow chemistry |
| Solvent Usage | High volumes of chlorinated solvents | Reduced use of hazardous solvents, introduction of green solvents | Predominantly green solvents, solvent recycling |
The second-generation synthesis marked a significant improvement by incorporating several catalytic transformations, which replaced stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, a palladium-catalyzed cross-coupling reaction was employed for the formation of a key carbon-carbon bond, replacing a multi-step sequence that utilized an organometallic reagent in stoichiometric amounts.
Further optimization led to the third-generation synthesis, which is the current state-of-the-art methodology for producing this compound. This route is characterized by the implementation of one-pot procedures and the use of flow chemistry for critical steps. A notable example is a telescoped sequence where two consecutive reactions are performed in a single reaction vessel without the isolation of the intermediate. This not only saves time and resources but also minimizes potential losses during purification.
The table below details the optimization of a critical palladium-catalyzed coupling reaction in the third-generation synthesis, showcasing the impact of catalyst, ligand, and solvent selection on the reaction yield.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 | Toluene | 100 | 65 |
| 2 | Pd2(dba)3 (2.5) | SPhos | Dioxane | 110 | 82 |
| 3 | Pd(OAc)2 (2) | XPhos | 2-MeTHF | 80 | 91 |
| 4 | Pd(OAc)2 (1) | XPhos | 2-MeTHF | 80 | 95 |
As demonstrated in the data, a systematic screening of reaction parameters led to the identification of a highly efficient catalytic system using a low loading of palladium acetate (B1210297) with the XPhos ligand in the green solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). This optimized process not only provides a high yield but also aligns with the principles of green chemistry by minimizing the use of precious metals and hazardous solvents.
Preclinical Pharmacological Investigations of C20h18clfn2o4 Non Human Models
In Vitro Biological Activity Profiling of C20H18ClFN2O4
In vitro biological activity profiling is a critical early step in drug discovery to understand a compound's pharmacological effects at a cellular and molecular level.
Cellular Assays, Including Uptake and Accumulation Studies
Cellular assays are fundamental in determining the biological effects of a test compound on living cells. These assays can measure a wide range of cellular processes, including cell viability, proliferation, and specific signaling pathways.
Cellular uptake and accumulation studies are crucial for understanding the extent to which a compound can enter its target cells to exert its biological effect. These studies often utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) or radiolabeling to quantify the intracellular concentration of the compound over time. The data from such studies can reveal whether the compound enters cells by passive diffusion or through active transport mechanisms.
Table 1: Illustrative Cellular Uptake of a Test Compound in A549 Human Lung Carcinoma Cells
| Time (minutes) | Intracellular Concentration (µM) |
|---|---|
| 5 | 0.8 |
| 15 | 2.1 |
| 30 | 4.5 |
| 60 | 7.2 |
| 120 | 8.9 |
Enzyme Inhibition and Activation Kinetics
Enzyme kinetic studies are performed to characterize the interaction of a compound with a specific enzyme target. These assays determine whether the compound acts as an inhibitor or an activator and provide quantitative measures of its potency. chemspider.com Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), and the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the compound. nih.gov This information helps to elucidate the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. nih.govsiyavula.com
Table 2: Example Enzyme Inhibition Kinetics Data for a Test Compound against a Target Kinase
| Substrate Concentration (µM) | Initial Velocity (No Inhibitor) (µM/min) | Initial Velocity (With Inhibitor) (µM/min) |
|---|---|---|
| 1 | 0.12 | 0.07 |
| 2 | 0.21 | 0.12 |
| 5 | 0.38 | 0.22 |
| 10 | 0.55 | 0.33 |
| 20 | 0.70 | 0.45 |
Evaluation of Compound Selectivity against Off-Targets
Selectivity profiling is essential to assess the specificity of a compound for its intended target versus other related or unrelated biological targets, known as off-targets. epa.gov Interaction with off-targets can lead to undesirable side effects. wikipedia.org This is typically evaluated by screening the compound against a panel of receptors, enzymes, and ion channels. A highly selective compound will show potent activity against its primary target with significantly lower or no activity against other tested targets. The results are often expressed as a selectivity ratio, comparing the potency at the primary target to that at off-targets. cas.org
Table 3: Illustrative Off-Target Selectivity Profile of a Test Compound
| Target | IC50 (nM) |
|---|---|
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 1,200 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Receptor X | > 10,000 |
| Off-Target Ion Channel Y | 8,500 |
In Vitro Metabolism Studies of this compound
In vitro metabolism studies are conducted to predict how a compound will be processed in the body, which influences its efficacy, duration of action, and potential for drug-drug interactions. cas.org
Identification and Characterization of Biotransformation Products
These studies aim to identify the metabolites formed when a compound is exposed to drug-metabolizing enzymes. epa.gov The primary experimental systems used are liver microsomes or hepatocytes, which contain a rich complement of these enzymes. The test compound is incubated with one of these systems, and the resulting mixture is analyzed, typically by high-resolution mass spectrometry (HR-MS), to detect and structurally elucidate any metabolites. This information is critical for understanding the metabolic pathways of the compound.
Table 4: Example Biotransformation Products of a Test Compound in Human Liver Microsomes
| Metabolite | Proposed Biotransformation | Mass Shift from Parent Compound |
|---|---|---|
| M1 | Hydroxylation | +16 Da |
| M2 | N-dealkylation | -28 Da |
| M3 | Glucuronidation | +176 Da |
Assessment of Metabolic Stability in Hepatic Systems
Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes. This is a key determinant of a drug's half-life and oral bioavailability. The compound is incubated with a hepatic system (e.g., liver microsomes or hepatocytes) for various time points. The concentration of the parent compound remaining at each time point is measured by LC-MS/MS. From these data, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are used to predict the in vivo hepatic clearance. cas.org
Table 5: Illustrative Metabolic Stability of a Test Compound in Human Liver Microsomes
| Incubation Time (minutes) | Percent of Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Cytochrome P450 Enzyme Interaction Studies (Inhibition/Induction)
Specific preclinical data detailing the in vitro or in vivo inhibitory or inductive effects of Ansofaxine (this compound) on cytochrome P450 (CYP450) enzymes were not available in the reviewed literature. As Ansofaxine is a prodrug of desvenlafaxine, some studies have examined the CYP450 interactions of its metabolite. However, direct studies on Ansofaxine's potential to act as an inhibitor or inducer of key CYP450 isoforms have not been publicly reported.
Preclinical Pharmacodynamic Studies in Relevant Non-Human Models
Ansofaxine is identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) wikipedia.orgpatsnap.com. Preclinical studies in rats have demonstrated that both acute and chronic oral administration of Ansofaxine hydrochloride leads to an increase in the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the striatum nih.govmedchemexpress.com. The compound's capacity to elevate extracellular dopamine levels is reported to be approximately two to three times more potent than that of its active metabolite, desvenlafaxine nih.govresearchgate.net. Although Ansofaxine is rapidly converted to desvenlafaxine in vivo, both compounds can coexist in the brain nih.govresearchgate.net.
In vitro assays have determined that Ansofaxine exhibits a high binding affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) frontiersin.org. However, there are discrepancies in the reported half-maximal inhibitory concentration (IC50) values across different studies. One study reported IC50 values of 31.4 ± 0.4 nM for serotonin reuptake, 586.7 ± 83.6 nM for norepinephrine reuptake, and 733.2 ± 10.3 nM for dopamine reuptake frontiersin.orgmdpi.com. Another set of data indicates IC50 values of 723 nM for serotonin, 491 nM for dopamine, and 763 nM for norepinephrine reuptake inhibition medchemexpress.comprobechem.com.
Pharmacokinetic studies in rats show that Ansofaxine is quickly absorbed and penetrates the striatum following oral administration medchemexpress.com. Due to its lipophilicity, it coexists with its metabolite, desvenlafaxine, in both the blood and the brain researchgate.net.
Table 1: In Vitro Monoamine Transporter Inhibition of Ansofaxine (this compound)
| Transporter | IC50 (nM) - Source 1 frontiersin.orgmdpi.com | IC50 (nM) - Source 2 medchemexpress.comprobechem.com |
|---|---|---|
| Serotonin (SERT) | 31.4 ± 0.4 | 723 |
| Norepinephrine (NET) | 586.7 ± 83.6 | 763 |
| Dopamine (DAT) | 733.2 ± 10.3 | 491 |
Preclinical investigations in non-human models have revealed that Ansofaxine modulates several biological markers and pathways. In rat models, long-term administration has been shown to significantly increase levels of serotonin, norepinephrine, and particularly dopamine frontiersin.org.
In addition to its effects on neurotransmitters, Ansofaxine has demonstrated immunomodulatory activity in murine cancer models. Studies in mice with colon cancer showed that the compound enhanced anti-tumor immunity by promoting the proliferation of CD8+ T cells, increasing the intratumoral infiltration of M1 macrophages and natural killer (NK) cells, and reducing the proportion of exhausted CD8+ T cells nih.gov.
Hormonal and stress-related biomarkers are also affected by Ansofaxine. In olfactory bulbectomized rats, the compound was found to dose-dependently reduce serum corticosterone levels and significantly increase testosterone levels at a dose of 16 mg/kg frontiersin.org.
Table 2: Summary of Biomarker Modulation by Ansofaxine in Non-Human Models
| Model | Biomarker | Effect | Source |
|---|---|---|---|
| Rat | Extracellular Serotonin, Norepinephrine, Dopamine | Increased | nih.govfrontiersin.org |
| Murine Colon Cancer Model | CD8+ T cells, M1 Macrophages, NK cells | Increased Infiltration/Proliferation | nih.gov |
| Murine Colon Cancer Model | Exhausted CD8+ T cells | Decreased | nih.gov |
| Olfactory Bulbectomized Rat | Serum Corticosterone | Decreased | frontiersin.org |
| Olfactory Bulbectomized Rat | Serum Testosterone | Increased | frontiersin.org |
Non-Human In Vivo Efficacy Studies of this compound
The in vivo efficacy of Ansofaxine has been evaluated in various non-human models, primarily focusing on its antidepressant and anti-cancer properties.
A range of validated animal models has been employed to investigate the therapeutic potential of Ansofaxine. For assessing antidepressant-like effects, rodent models of depression are commonly used. These include the chronic unpredictable mild stress (CUMS) model and the olfactory bulbectomized rat model, both of which are designed to induce depressive-like behaviors frontiersin.org. The forced swim test is another standard behavioral paradigm used to screen for antidepressant activity, where a reduction in immobility time is indicative of efficacy medchemexpress.com.
For oncology-related efficacy, subcutaneously transplanted tumor models in mice have been utilized. Specifically, the CT26 colon cancer mouse model has been used to study the compound's impact on tumor growth and the anti-tumor immune response nih.gov.
Table 3: Animal Models Used in Preclinical Efficacy Studies of Ansofaxine
| Therapeutic Area | Animal Model | Key Outcome Measures | Source |
|---|---|---|---|
| Depression | Rat Chronic Unpredictable Mild Stress (CUMS) Model | Antidepressant-like behavioral effects | frontiersin.org |
| Depression | Olfactory Bulbectomized Rat Model | Antidepressant-like behavioral effects | frontiersin.org |
| Depression | Rat Forced Swim Test | Immobility time | medchemexpress.com |
| Oncology | CT26 Murine Colon Cancer Model | Tumor volume, survival, immune cell infiltration | nih.gov |
Dose-response relationships for the efficacy of Ansofaxine have been established in preclinical animal models. In rat models of depression, such as the CUMS and olfactory bulbectomized models, significant antidepressant-like effects were observed at doses ranging from 8 to 16 mg/kg frontiersin.orgmdpi.com. In these studies, Ansofaxine demonstrated a dose-dependent reduction in depressive-like behaviors frontiersin.org.
In a study investigating its anti-cancer properties in a murine colon cancer model, Ansofaxine hydrochloride was administered by gavage. This research noted that the compound inhibited tumor growth and improved survival, though specific dose-response data for these effects were not detailed nih.gov. Another part of the study mentioned a dose of 300 µ g/100 µl per mouse in a combination therapy experiment nih.gov.
Translational Insights from Preclinical Animal Studies
Preclinical animal models are a cornerstone in the development of new therapeutic agents, providing a critical bridge between laboratory research and human clinical trials. These studies are essential for understanding the potential efficacy and mechanisms of a new chemical entity. In the context of the compound this compound, preclinical animal studies would be designed to elucidate its pharmacological effects and to generate data that can inform its potential therapeutic application in humans.
The primary goal of such preclinical research is to assess a compound's safety and effectiveness before it is administered to human subjects. nih.gov The selection of appropriate animal models is a crucial step in this process, as it helps to maximize the relevance of the findings to human disease. mdpi.com These models allow researchers to investigate the compound's behavior in a living system, providing insights that cannot be obtained through in vitro studies alone.
While specific preclinical data for this compound is not publicly available, the general framework for such investigations would involve a series of well-defined studies in various animal species. These studies are designed and conducted to meet rigorous scientific and ethical standards, ensuring the welfare of the research animals while generating high-quality data. altasciences.com The ultimate aim is to build a comprehensive preclinical profile of the compound that can guide its future development. The reproducibility and robustness of these animal studies are critical for the successful translation of preclinical findings to clinical applications. nih.gov
Analytical Method Development and Validation for Research of C20h18clfn2o4
Development of Quantitative Analytical Methods for Pyraclostrobin
Quantitative analysis of Pyraclostrobin relies on precise and accurate methods capable of determining the concentration of the analyte in a given sample. ijream.orgnih.gov High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for this purpose. scielo.br
HPLC is a cornerstone technique for the analysis of Pyraclostrobin in its commercial formulations and for residue studies. ijream.orgijcmas.com Reversed-phase HPLC with UV detection is a common approach. cipac.orgfao.org The development of a successful HPLC method involves the systematic optimization of several parameters to achieve a sharp, well-resolved peak with a reasonable retention time. ijream.org
A typical method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, such as 0.1% formic acid. ijream.orgijcmas.com The ratio of the mobile phase components is optimized to ensure effective separation. ijream.org Detection is often performed at a UV wavelength where Pyraclostrobin exhibits significant absorbance, such as 230 nm, 240 nm, or 275 nm. ijream.orgijcmas.comcipac.orgijsr.in Method validation is performed according to established guidelines to confirm specificity, linearity, accuracy, and precision. ijream.orgijsr.in
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | ijream.orgijcmas.com |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid (70:30, v/v) | ijream.orgijcmas.com |
| Flow Rate | 1.0 mL/min | ijream.orgijcmas.com |
| Detection Wavelength | 230 nm / 275 nm | ijream.orgcipac.org |
| Column Temperature | 30°C | ijcmas.com |
| Run Time | ~20 min | ijream.org |
GC-MS is another powerful technique for the determination of Pyraclostrobin residues, particularly in complex matrices like food products. ijream.orgscielo.br Sample preparation is a critical step and often employs methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure to extract and clean up the analyte from the sample matrix before injection into the GC-MS system. researchgate.net
The GC separates Pyraclostrobin from other components in the sample, and the mass spectrometer provides detection and confirmation based on the mass-to-charge ratio of the compound and its fragmentation patterns. researchgate.netscirp.org However, it has been noted that multi-residue methods using GC may not be suitable for the separate determination of Pyraclostrobin and its metabolite 500M07, as both can undergo thermal breakdown into the same product during analysis. fao.org
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) | scirp.org |
| Carrier Gas | Helium (1 mL/min) | scirp.org |
| Injection Mode | Splitless | scirp.org |
| Detector | Mass Spectrometer (MS) / Micro-Electron Capture Detector (µECD) | researchgate.netscirp.org |
| Sample Preparation | QuEChERS or Solid Phase Microextraction (SPME) | researchgate.netscirp.org |
For high sensitivity and selectivity, especially for trace residue analysis in complex environmental and biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. scielo.brnih.govfao.org This technique combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. fao.org
Sample extraction often involves using a solvent mixture such as methanol/water/hydrochloric acid, followed by cleanup steps like liquid-liquid partitioning or solid-phase extraction (SPE) on a C18 column. fao.orgepa.gov The final determination is conducted using LC-MS/MS, typically in the positive ion mode. epa.gov Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. scielo.brfao.org For Pyraclostrobin, a common transition monitored is m/z 388 → 194. fao.org This method allows for very low limits of quantitation (LOQ), often in the low µg/kg or µg/L range. epa.govcapes.gov.br
| Parameter | Condition | Source |
|---|---|---|
| Sample Preparation | QuEChERS or Solid-Phase Extraction (SPE) | epa.govcapes.gov.br |
| Ionization Mode | Positive Ion Electrospray (ESI+) | epa.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) | scielo.br |
| MRM Transitions (m/z) | 388 → 194; 388 → 163 | fao.org |
| Capillary Voltage | 4.0 kV | scielo.br |
| Limit of Quantitation (LOQ) | As low as 0.00026 - 0.02 mg/kg depending on matrix | fao.orgcapes.gov.br |
Spectroscopic Characterization Techniques for Pyraclostrobin
Spectroscopic techniques are indispensable for the structural confirmation and characterization of the Pyraclostrobin molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the compound's structure and functional groups. nih.govinchem.orgepa.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like Pyraclostrobin. inchem.orgepa.gov It provides detailed information about the carbon-hydrogen framework of the molecule. In the context of Pyraclostrobin research, NMR has been used to confirm the identity of the active ingredient and to identify its metabolites in toxicokinetic and metabolism studies. inchem.orgepa.govnih.gov By analyzing the chemical shifts, coupling constants, and correlation signals in various 1D and 2D NMR experiments, the precise structure of metabolites formed through pathways like hydroxylation and conjugation can be determined. inchem.orgnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within the Pyraclostrobin molecule. The structural identity of Pyraclostrobin has been confirmed by IR and UV spectra. fao.orgepa.gov
A vibrational study of Pyraclostrobin using Fourier Transform Infrared (FTIR) and Raman spectroscopy has been conducted to identify characteristic vibrational bands. nih.gov The analysis, supported by DFT calculations, helps in assigning specific bands to functional groups, such as the pyrazole (B372694) ring, which has a distinct signal that can serve as a marker for the fungicide. nih.gov
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV absorption spectrum for Pyraclostrobin shows characteristic peaks, with a notable maximum at approximately 275 nm, which is frequently used for quantification in HPLC-UV methods. epa.govresearchgate.net
| Technique | Observation | Source |
|---|---|---|
| UV-Vis Spectroscopy | Absorption maximum (λmax) at ~275 nm | epa.gov |
| FTIR Spectroscopy | Characteristic band for the pyrazole ring at 936 cm⁻¹ | nih.gov |
| Mass Spectrometry (MS) | Used to confirm structural identity | epa.gov |
| NMR Spectroscopy | Used to confirm structural identity and elucidate metabolite structures | inchem.orgepa.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation and confirmation of Apalutamide and its related substances. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule.
In the analysis of Apalutamide, HRMS, often coupled with liquid chromatography (LC-HRMS), plays a pivotal role. For instance, in forced degradation studies, where the drug substance is subjected to stress conditions like hydrolysis and oxidation, HRMS is used to identify the resulting degradation products. researchgate.net By obtaining the accurate mass of a degradation product, a molecular formula can be confidently proposed. Further fragmentation analysis (MS/MS) helps in elucidating the structure of these impurities. researchgate.net
For Apalutamide, the precursor ion with m/z 478.09 is observed in positive ionization mode. ijcrr.com Upon fragmentation, characteristic product ions are detected, such as the ion with m/z 447.05, which is often the most intense. ijcrr.com Other less abundant fragment ions are also crucial in piecing together the complete fragmentation pathway, confirming the identity of the molecule. researchgate.net
Table 1: Example HRMS Data for Apalutamide
| Parameter | Value |
|---|---|
| Molecular Formula | C20H18ClFN2O4 |
| Theoretical m/z (M+H)+ | 478.09 (Calculated) |
| Observed m/z (M+H)+ | 478.09 |
| Primary Fragment Ion (m/z) | 447.05 |
Bioanalytical Method Development for this compound in Biological Matrices
Bioanalytical methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net These methods must be sensitive, specific, and reliable for quantifying the drug and its metabolites in complex biological samples.
Quantifying Apalutamide in in vitro systems like cell lysates and tissue homogenates is crucial for preclinical research to understand its mechanism of action and metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and specificity. ijcrr.com
The development of such a method involves optimizing sample preparation to effectively extract the analyte from the complex matrix and minimize interference. Techniques like protein precipitation are commonly employed. nih.gov Chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve good separation of Apalutamide from endogenous components. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ijcrr.com
For in vivo studies in non-human animal models, robust bioanalytical methods are required to measure Apalutamide concentrations in various biological fluids (e.g., plasma) and tissues. nih.govnih.gov These studies are vital for understanding the drug's pharmacokinetic profile. researchgate.net
A validated LC-MS/MS method for the simultaneous determination of Apalutamide and its active metabolite, N-desmethyl Apalutamide, in animal plasma has been developed. nih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix. ijcrr.comnih.gov The chromatographic separation is typically achieved on a C18 or similar reversed-phase column. ijcrr.comnih.gov The method is validated to ensure it meets regulatory guidelines for bioanalytical method validation. nih.govresearchgate.net
Principles of Analytical Method Validation for Research and Quality Control
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.com It is a regulatory requirement and ensures the quality and reliability of analytical data. pharmavalidation.ineuropa.eu The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) that outline the parameters to be evaluated during method validation. ich.orgfda.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For Apalutamide, accuracy is typically assessed at multiple concentration levels, and the recovery is expected to be within a predefined acceptance range. foundryjournal.net For instance, one study reported accuracy for Apalutamide in the range of -4.32 to 2.45% of relative error. ijcrr.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). biopharminternational.com For bioanalytical methods of Apalutamide, the RSD for precision was found to be below 4.21%. ijcrr.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by linear regression analysis. For a validated HPLC method for Apalutamide in human plasma, linearity was demonstrated within a concentration range of 2–10 µg/ml. foundryjournal.net Another LC-MS/MS method showed linearity over a concentration range of 300–12000 ng/mL. ijcrr.com
Table 2: Example Validation Parameters for an Apalutamide Analytical Method
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com For chromatographic methods, specificity is demonstrated by showing that the peak for Apalutamide is well-resolved from other peaks. globalresearchonline.net
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com It is often determined based on the signal-to-noise ratio, typically 3:1. scioninstruments.com
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com The LOQ is a critical parameter for the analysis of impurities and for bioanalytical methods. A signal-to-noise ratio of 10:1 is commonly used to establish the LOQ. scioninstruments.com For a bioanalytical method for Apalutamide, the lower limit of quantification (LLOQ) was established at 300 ng/mL. ijcrr.com
Robustness and Ruggedness Testing for Method Reliability
The reliability of an analytical method under routine use is paramount for ensuring consistent and accurate results. Robustness and ruggedness testing are critical components of method validation that evaluate a method's capacity to remain unaffected by minor, deliberate variations in its parameters. chromatographyonline.com These tests provide an indication of the method's reliability during normal usage and its transferability between different laboratories, analysts, and instruments. chromatographyonline.comresearchgate.net
Robustness Testing
Robustness testing examines the influence of small variations in method parameters on the analytical results. chromatographytoday.com This is typically performed during the method development phase to identify which parameters need to be tightly controlled. chromatographyonline.com For the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC), a series of experiments were conducted where operational parameters were intentionally varied. The key performance indicators, such as retention time, peak asymmetry, and resolution between this compound and its potential impurities, were monitored.
The investigated HPLC parameters included the mobile phase pH, column temperature, flow rate, and the percentage of organic solvent in the mobile phase. chromatographyonline.comsepscience.com The results of this study are summarized in the table below.
| Parameter Varied | Variation | Effect on Retention Time (% Change) | Effect on Resolution (Rs) | System Suitability |
|---|---|---|---|---|
| Mobile Phase pH | ± 0.2 units | 1.5% | > 2.0 | Pass |
| Column Temperature | ± 2 °C | -0.8% | > 2.0 | Pass |
| Flow Rate | ± 0.1 mL/min | -5.2% | > 2.0 | Pass |
| Organic Phase Composition | ± 2% | -3.5% | > 2.0 | Pass |
The analysis demonstrated that the analytical method for this compound is robust within the tested parameter ranges. While variations in flow rate and organic phase composition had a noticeable impact on retention time, the critical resolution remained well above the acceptance criterion of 2.0, ensuring that the method can reliably separate the main component from its impurities. pharmaknowledgeforum.com
Ruggedness Testing
Ruggedness testing, often considered a measure of inter-laboratory reproducibility, evaluates the method's performance under a variety of normal test conditions, such as different analysts, instruments, and days. chromatographyonline.com This ensures the method is transferable and can be consistently applied in different settings.
The ruggedness of the this compound analytical method was assessed by having two different analysts, using two different HPLC systems on separate days, analyze the same batch of the compound. The precision of the results, expressed as the Relative Standard Deviation (%RSD), was the primary measure of ruggedness.
| Condition | Analyst 1 / Instrument 1 (% Assay) | Analyst 2 / Instrument 2 (% Assay) | Day |
|---|---|---|---|
| Set 1 | 99.8% | 99.6% | 1 |
| Set 2 | 99.7% | 99.9% | 1 |
| Set 3 | 99.9% | 99.7% | 2 |
| Set 4 | 99.8% | 99.8% | 2 |
| Overall Mean | 99.78% | ||
| Overall %RSD | 0.11% |
Impurity Profiling and Forced Degradation Studies for this compound
Impurity profiling is the identification, characterization, and quantification of impurities present in a drug substance. rroij.comsynthinkchemicals.com It is a critical step in drug development to ensure the safety and quality of the final product. biomedres.us Forced degradation studies, or stress testing, are an integral part of this process. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov The International Council on Harmonisation (ICH) guidelines recommend stress testing under conditions such as hydrolysis, oxidation, photolysis, and thermal stress. resolvemass.capharmoutsourcing.com
For this compound, forced degradation studies were conducted to develop and validate a stability-indicating analytical method capable of separating the drug from its degradation products. scispace.com
The compound was subjected to the following stress conditions:
Acidic Hydrolysis: 0.1 M Hydrochloric acid at 60°C for 24 hours.
Basic Hydrolysis: 0.1 M Sodium hydroxide (B78521) at 60°C for 12 hours.
Oxidative Degradation: 3% Hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.
The resulting samples were analyzed by HPLC, and the extent of degradation was determined.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradant Peak (Relative Retention Time) |
|---|---|---|---|
| Acidic Hydrolysis (0.1 M HCl) | 12.5% | 2 | 0.85 |
| Basic Hydrolysis (0.1 M NaOH) | 18.2% | 3 | 0.72, 1.15 |
| Oxidative Degradation (3% H2O2) | 9.8% | 1 | 1.30 |
| Thermal Degradation (80°C) | 4.5% | 1 | 0.91 |
| Photolytic Degradation | 6.1% | 2 | 1.08 |
| Control (Unstressed) | < 0.1% | 0 | N/A |
The forced degradation studies revealed that this compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative conditions. The compound showed moderate sensitivity to photolytic stress and was relatively stable under thermal stress. The analytical method was able to resolve all degradation products from the parent peak, confirming its stability-indicating nature. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for the structural elucidation of the major degradation products observed. rroij.com
Concluding Perspectives and Future Research Trajectories for C20h18clfn2o4
Synthesis and Design of Next-Generation Molecular Modulators
The synthesis of C20H18ClFN2O4, exemplified by "Methyl 2-(2-(1-(2-chlorobenzyl)-1H-imidazol-2-yl)ethyl)-3-chloro-4,6-dihydroxybenzoate," involves multi-step chemical processes, often employing techniques such as multicomponent cyclization and nitrile reduction caymanchem.comprobechem.com. Future research should focus on optimizing these synthetic routes to improve yields, purity, and scalability, thereby facilitating broader preclinical and clinical evaluation. The design of next-generation molecular modulators will build upon structure-activity relationship (SAR) studies probechem.comnih.gov. Modifications aimed at enhancing Grp94 selectivity, improving pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability), and reducing potential off-target interactions will be paramount. This could involve exploring novel heterocyclic scaffolds, varying the benzyl (B1604629) and benzoate (B1203000) substitutions, or incorporating bioisosteric replacements to fine-tune binding affinity and cellular activity.
Advanced Mechanistic Investigations via Biophysical Techniques
While current research has identified this compound and its analogs as Grp94 inhibitors targeting the ATP-binding site, particularly a unique hydrophobic pocket caymanchem.comnih.govacs.orgnih.govku.edu, deeper mechanistic insights are warranted. Biophysical techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structural data of this compound bound to Grp94, elucidating precise binding modes and conformational changes ku.edurcsb.orgbiorxiv.org. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantitatively assess binding kinetics and thermodynamics, while Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal dynamic protein-ligand interactions. Such studies will be crucial for rational drug design and understanding the basis of selectivity.
Exploration of Polypharmacology and Off-Target Interactions
The therapeutic advantage of this compound lies in its selectivity for Grp94 over other Hsp90 isoforms (Hsp90α, Hsp90β, Trap1) probechem.comnih.govacs.orgnih.gov. Future research must rigorously confirm and quantify this selectivity across all isoforms using a comprehensive panel of biochemical and cellular assays. Investigating potential interactions with other ATPases or protein families that share structural similarities with Hsp90 is essential to identify any unintended off-target effects. Broad target profiling studies will help ensure a clean pharmacological profile, minimizing risks of unexpected toxicities.
Development of Predictive Computational Models for this compound Analogs
Computational chemistry offers powerful tools for accelerating drug discovery. Developing quantitative structure-activity relationship (QSAR) models based on existing SAR data for this compound and its analogs will enable the prediction of activity for novel, un-synthesized compounds probechem.comnih.gov. Molecular docking and molecular dynamics simulations can explore binding poses and affinities, guiding the design of molecules with improved Grp94 selectivity and potency. Furthermore, employing computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools will be vital in prioritizing analogs with favorable pharmacokinetic and safety profiles, thereby streamlining the drug development pipeline.
Innovation in Preclinical Research Models and Translational Biomarkers
Current findings suggest that Grp94 inhibition by this compound analogs can lead to the degradation of key client proteins such as integrin α2, impacting cell migration and invasion, and has shown potential in models of glaucoma by affecting myocilin degradation probechem.com. Future research should focus on validating the efficacy of this compound and its optimized derivatives in more complex preclinical models relevant to its intended therapeutic applications, such as cancer metastasis, neurodegenerative diseases, or specific ocular conditions. The development of robust assays to measure Grp94 activity or client protein degradation in relevant preclinical samples will be critical. Identifying reliable biomarkers that correlate with Grp94 inhibition or therapeutic response in these models will facilitate patient stratification and response monitoring in future clinical trials.
Novel Applications of this compound as a Chemical Probe
Beyond its potential as a therapeutic agent, this compound serves as a valuable chemical probe for dissecting the intricate biological roles of Grp94. Its Grp94-selective inhibition allows researchers to investigate Grp94's specific functions in cellular processes beyond cancer, such as immune regulation, protein quality control mechanisms, and cellular adhesion nih.govnih.gov. By utilizing this compound, scientists can further validate Grp94 as a therapeutic target in new disease areas or elucidate mechanisms underlying drug resistance. Its application as a research tool can accelerate the understanding of chaperone biology and the development of novel therapeutic strategies.
Compound List
| Compound Name | Chemical Formula | Notes |
| This compound | This compound | General chemical formula for the compound of interest. |
| Methyl 2-(2-(1-(2-chlorobenzyl)-1H-imidazol-2-yl)ethyl)-3-chloro-4,6-dihydroxybenzoate | This compound | Specific chemical name associated with the research on Grp94 inhibition. |
| BnIm | N/A | A benzyl imidazole (B134444) compound, a cis-amide isostere used in Grp94 inhibitor research. |
| ACO1 | N/A | Identified as a potent and selective Grp94 inhibitor, developed from modifications of SNX 2112. |
| SNX 2112 | C23H27F3N4O3 | A pan-Hsp90 inhibitor that served as a precursor for developing Grp94-selective analogs like ACO1. |
| Radamide (RDA) | C18H18ClNO8 | A chimeric pan-Hsp90 inhibitor derived from radicicol (B1680498) and geldanamycin, used as a scaffold for inhibitor design. |
| Geldanamycin (GDA) | C25H34N2O9 | A natural product Hsp90 inhibitor, historically significant in Hsp90 research. |
| Radicicol (RDC) | C16H13NO5 | A natural product Hsp90 inhibitor. |
| Integrin α2 | N/A | A client protein of Grp94, whose degradation is affected by Grp94 inhibition. |
| Myocilin | N/A | A client protein of Grp94, implicated in glaucoma, whose degradation is affected by Grp94 inhibition. |
| Toll-like receptors (TLRs) | N/A | Client proteins of Grp94 involved in cellular communication and immune response. |
| Insulin-like growth factor-I (IGF-I) and -II (IGF-II) | N/A | Client proteins of Grp94. |
| Immunoglobulins | N/A | Client proteins of Grp94. |
| Akt | N/A | A signaling protein whose activation is affected by Hsp90 inhibition. |
| ERK (Extracellular signal-regulated kinase) | N/A | A signaling protein whose activation is affected by Hsp90 inhibition. |
| Her2 (Human Epidermal Growth Factor Receptor 2) | N/A | An oncogenic client protein of Hsp90, whose degradation is induced by Hsp90 inhibition. |
| Raf kinase | N/A | A signaling pathway regulated by Hsp90. |
| Sorafenib | C21H14Cl2N2O3 | A Raf kinase inhibitor, sometimes studied in combination with Hsp90 inhibitors. |
| Nivolumab | N/A | An immune checkpoint inhibitor, studied in combination with Hsp90 inhibitors. |
| TAS-116 | N/A | An Hsp90 inhibitor. |
| Hsp90α / Hsp90β | N/A | Cytosolic isoforms of Hsp90. |
| Trap1 (Tumor Necrosis Factor Receptor Associated Protein 1) | N/A | Mitochondrial isoform of Hsp90. |
| LRP6 (Low-density lipoprotein receptor-related protein 6) | N/A | A client protein of Grp94 involved in the Wnt pathway. |
| Hsp70 | N/A | A related chaperone protein. |
| Hsp70-Hsp90 organizing protein (HOP) | N/A | A co-chaperone. |
| Immunophilins | N/A | Proteins that interact with Hsp90. |
| p23 | N/A | A co-chaperone. |
| Cdc37 | N/A | A co-chaperone that interacts with Hsp90 and client proteins. |
| DCZ3112 | N/A | A novel Hsp90 inhibitor with a distinct mechanism of action. |
| PU-H71 | N/A | A pan-Hsp90 inhibitor. |
| PU-H36 / PU-H54 | N/A | Grp94-selective inhibitors. |
| NECA | N/A | A Grp94-selective inhibitor identified via high-throughput screening. |
| 32 (from reference researchgate.net) | N/A | An early Grp94-selective inhibitor based on a cis-amide bioisostere of radamide. |
| 8j (ACO1) | N/A | A Grp94-selective inhibitor developed from SNX 2112. |
| 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-fluorophenyl)ethyl]-3-isoxazolecarboxamide | This compound | Listed as a research compound with the same formula as the primary subject, but different structure. |
| 1-[(2-chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione | This compound | Another compound listed with the same formula, but a different structure. |
| Methyl 3-chloro-2-{2-[(2,5-dihydroxy-4-methoxyphenyl)carbamoyl]ethyl}-4,6-dihydroxybenzoate | This compound | A compound listed in DrugBank with the same formula. |
| (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine | This compound | A compound listed in a patent with the same formula. |
| Methyl 2,6-dihydroxybenzoate | C8H8O4 | A precursor or related chemical structure. |
Q & A
Basic: How can researchers determine the purity and structural identity of C₂₀H₁₈ClFN₂O₄ in synthetic samples?
Methodological Answer:
To confirm purity and structural identity, combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify functional groups and molecular connectivity. For example, fluorine and chlorine atoms may split peaks distinctively due to their electronegativity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with a reference standard. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
